molecular formula C20H25NO2 B2966394 4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)butanamide CAS No. 496036-17-0

4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)butanamide

Cat. No.: B2966394
CAS No.: 496036-17-0
M. Wt: 311.425
InChI Key: ZXGUCEIYOHPCLG-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 2,4-dimethylphenoxy group and a 1-phenylethyl group

Scientific Research Applications

4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)butanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a chemical reaction. This can involve studying the steps of the reaction at a molecular level .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, safety precautions to be taken when handling the compound, and proper disposal methods .

Future Directions

Future directions in the study of a compound can include potential applications, such as its use in the development of new drugs or materials, and areas of research that need further exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)butanamide typically involves the reaction of 2,4-dimethylphenol with 1-bromo-4-chlorobutane to form 4-(2,4-dimethylphenoxy)butane. This intermediate is then reacted with N-(1-phenylethyl)amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)butanamide include:

  • 4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)acetamide
  • 4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)propionamide
  • 4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)hexanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenoxy and amide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-15-11-12-19(16(2)14-15)23-13-7-10-20(22)21-17(3)18-8-5-4-6-9-18/h4-6,8-9,11-12,14,17H,7,10,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGUCEIYOHPCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321263
Record name 4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

496036-17-0
Record name 4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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